3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
Overview
Description
3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate, commonly known as CPTIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPTIO is a nitric oxide (NO) scavenger, which means it can selectively remove NO from biological systems. This property makes it a valuable tool for investigating the role of NO in various physiological processes.
Mechanism of Action
CPTIO works by reacting with 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate to form a stable nitroxyl radical. This reaction effectively removes 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate from biological systems and allows researchers to investigate the effects of 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate depletion on various physiological processes.
Biochemical and Physiological Effects:
The depletion of 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate by CPTIO has been shown to have a range of effects on biochemical and physiological processes. For example, 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate depletion has been shown to impair endothelial function, reduce blood flow, and increase oxidative stress. In neuronal cells, 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate depletion has been shown to affect synaptic plasticity and impair learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPTIO in lab experiments is its selectivity for 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate. This allows researchers to selectively remove 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate from biological systems without affecting other signaling molecules. However, one limitation of CPTIO is that it can also react with other reactive nitrogen species, such as peroxynitrite, which can complicate the interpretation of results.
Future Directions
There are several potential future directions for research involving CPTIO. One area of interest is the role of 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate in cancer biology, and CPTIO has been proposed as a potential therapeutic agent for cancer treatment. Another potential direction is the development of new 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate-scavenging compounds with improved selectivity and efficacy. Finally, further investigation into the effects of 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate depletion on mitochondrial function and oxidative stress could provide valuable insights into the pathophysiology of various diseases.
Scientific Research Applications
CPTIO has a wide range of applications in scientific research. It has been used to investigate the role of 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate in cardiovascular function, neuronal signaling, and cancer biology. CPTIO has also been used to study the effects of 3-(4-chlorophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate on mitochondrial respiration and oxidative stress.
properties
IUPAC Name |
3-(4-chlorophenyl)oxatriazol-3-ium-5-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-3-6(4-2-5)11-9-7(12)13-10-11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVLMUGLKXWGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]2=NOC(=N2)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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